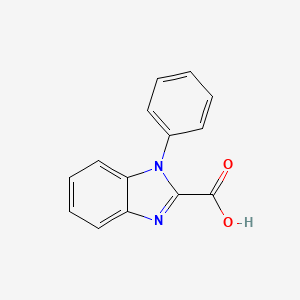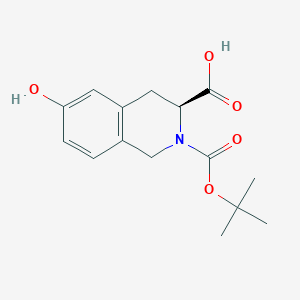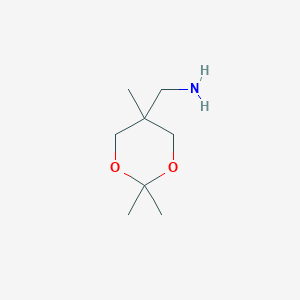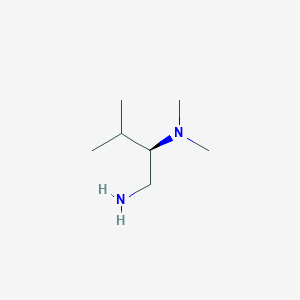
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is an organic compound with a unique structure that includes two amine groups and three methyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diamine precursor with a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines or hydrocarbons.
科学的研究の応用
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various biological molecules, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine include:
- (2R)-N~2~,N~2~,3-trimethyl-1,2-pentanediamine
- (2R)-N~2~,N~2~,3-trimethyl-1,2-hexanediamine
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
1609388-53-5 |
|---|---|
分子式 |
C7H18N2 |
分子量 |
130.23 g/mol |
IUPAC名 |
(2R)-2-N,2-N,3-trimethylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1 |
InChIキー |
DJVWTEQJNMZOQF-ZETCQYMHSA-N |
異性体SMILES |
CC(C)[C@H](CN)N(C)C |
正規SMILES |
CC(C)C(CN)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
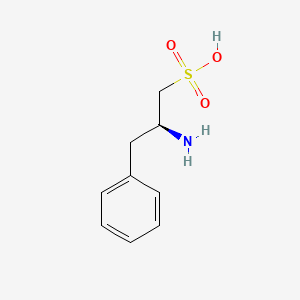
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
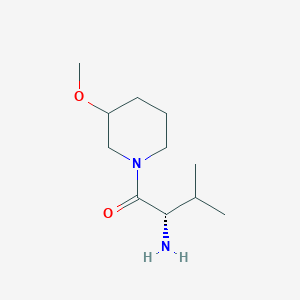
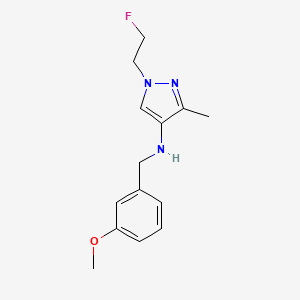
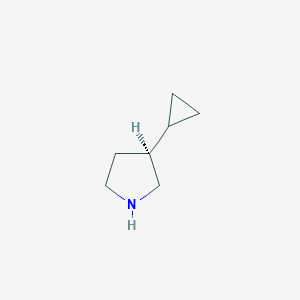
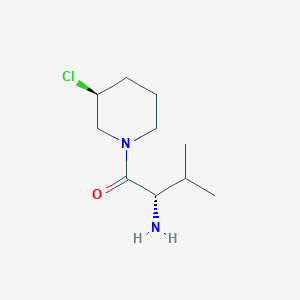
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
